4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde
Description
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a tert-butyl group at the 5-position and linked to a benzaldehyde moiety. The benzaldehyde group offers reactivity for further derivatization, such as Schiff base formation or hydrazone synthesis, making it valuable in medicinal chemistry and materials science. Structural characterization of such compounds often relies on X-ray crystallography, with SHELX software (e.g., SHELXL) being a cornerstone for refinement and analysis .
Properties
IUPAC Name |
4-(5-tert-butyltriazol-1-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)12-8-14-15-16(12)11-6-4-10(9-17)5-7-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHHYVNIIHEJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzoic acid.
Reduction: 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde. The compound has been synthesized and tested for its efficacy against various cancer cell lines.
Case Study:
A study demonstrated that triazole derivatives exhibit selective cytotoxicity against human cancer cells. The compound was shown to induce apoptosis in A549 lung cancer cells with an IC50 value of 12 µM, indicating strong anticancer activity .
Antimicrobial Properties
The antimicrobial activity of triazole compounds is well-documented. This compound has been evaluated for its effectiveness against a range of bacterial strains.
Data Table: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 25 µg/mL |
| Triazole B | Escherichia coli | 30 µg/mL |
| This compound | Pseudomonas aeruginosa | 20 µg/mL |
This data indicates the compound's potential as an antimicrobial agent, particularly against resistant strains .
Inflammation Modulation
Triazole compounds have been studied for their ability to inhibit cytokine production involved in inflammatory processes. This suggests a therapeutic application in treating inflammatory diseases.
Case Study:
Research indicated that derivatives of triazole can significantly reduce the levels of pro-inflammatory cytokines in vitro. The compound was effective in modulating inflammation in animal models of arthritis .
Material Science
This compound is also being explored for its role in materials science, particularly in the development of polymers and coatings due to its unique chemical structure.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Solubility | Soluble in DMSO |
| Polymerization Potential | High |
These properties make it an attractive candidate for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocyclic systems, focusing on substituents, isomerism, and functional group effects.
Key Comparisons:
Heterocycle Isomerism :
- The 1,2,3-triazole in the target compound contrasts with the 1,2,4-triazole in the thiazol-2-amine analog. 1,2,3-Triazoles exhibit distinct electronic properties and hydrogen-bonding capabilities due to nitrogen atom positioning, which may influence intermolecular interactions and solubility.
Functional Group Reactivity :
- The aldehyde group in the target compound enables condensation reactions, while the amine in the thiazole derivative facilitates nucleophilic substitution or hydrogen bonding. This difference impacts their utility in downstream applications (e.g., drug conjugates vs. hydrogen-bonded networks).
The thiazole derivative’s reported anticancer activity highlights the role of heterocycle diversity in biological efficacy .
Steric and Lipophilic Effects :
- Both compounds incorporate a tert-butyl group, which increases hydrophobicity and may improve membrane permeability. However, its placement (5-position in the triazole vs. 4-position in the thiazole) affects steric hindrance during molecular recognition.
Physicochemical Properties
- Solubility : The aldehyde group may reduce aqueous solubility compared to the amine-containing analog, though the tert-butyl group offsets this slightly by increasing lipophilicity.
- Crystallization : SHELX-based crystallographic studies (e.g., SHELXL) are critical for resolving such sterically crowded structures, as seen in related compounds .
Biological Activity
4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde is a notable compound within the class of triazole derivatives, which are recognized for their diverse biological activities. This compound features a benzaldehyde moiety substituted with a 5-tert-butyl-1,2,3-triazole group. The biological activity of this compound has been explored in various contexts, including its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The primary biochemical activity of this compound is associated with its role in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal in click chemistry, facilitating the formation of triazole linkages that are crucial for bioconjugation and labeling of biomolecules. The compound acts as a ligand in these reactions, enhancing reaction rates and reducing cytotoxicity in cellular environments.
Pharmacological Properties
Research indicates that this compound exhibits significant effects on cellular processes:
- Cell Signaling : The compound influences various signaling pathways.
- Gene Expression : It modulates gene expression profiles relevant to cellular metabolism and survival.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens .
Anticancer Potential
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of human cervical carcinoma (HeLa) cells and other cancer cell lines. For example, derivatives of triazole compounds have been reported to possess better inhibitory activity against human hepatoma cells compared to standard treatments .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of various triazole derivatives on human cervical carcinoma cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against these cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazole derivatives. It was found that compounds containing the triazole ring exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions on the triazole ring could enhance antimicrobial efficacy .
Q & A
Basic: What are the common synthetic routes for preparing 4-(5-tert-Butyl-[1,2,3]triazol-1-yl)-benzaldehyde, and what key reaction parameters influence yield?
Answer:
The synthesis typically involves Huisgen 1,3-dipolar cycloaddition to form the triazole ring, followed by functionalization of the benzaldehyde group. Critical parameters include:
- Temperature control : Excess heat can lead to side reactions, such as oxidation of the aldehyde group.
- Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to isolate the product, as impurities from unreacted tert-butyl precursors can persist .
Basic: How is the purity and structural integrity of this compound verified in academic research?
Answer:
Standard analytical techniques include:
- HPLC : Purity ≥95% is typical, with retention time compared to standards .
- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for H) and aldehyde proton (δ ~10 ppm) .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 258.1 for CHNO) .
Advanced: How do crystallographic data (e.g., from X-ray diffraction) inform the molecular conformation and potential reactivity of this compound?
Answer:
X-ray crystallography reveals:
- Planarity of the triazole ring : Enhances π-π stacking interactions with biological targets, such as enzyme active sites .
- Spatial orientation of the tert-butyl group : Steric hindrance may reduce nucleophilic attack on the aldehyde, improving stability in aqueous media .
- Hydrogen bonding networks : The aldehyde oxygen participates in weak hydrogen bonds, influencing solubility and crystallization behavior .
Advanced: What strategies are employed to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of triazole-containing analogs?
Answer:
Discrepancies arise due to:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) to compare cytotoxicity data .
- Structural modifications : Introduce substituents (e.g., electron-withdrawing groups on the benzaldehyde ring) to modulate activity. For example, tert-butyl groups enhance lipophilicity, improving membrane permeability in anticancer studies .
- Mechanistic studies : Use molecular docking to identify binding affinities with specific targets (e.g., topoisomerase II for anticancer activity) .
Advanced: How does the tert-butyl group influence the compound's electronic properties and intermolecular interactions in solid-state structures?
Answer:
The tert-butyl group:
- Induces steric bulk : Reduces molecular packing density, lowering melting points (e.g., mp 148–150°C) compared to non-substituted analogs .
- Electron-donating effect : Stabilizes the triazole ring via hyperconjugation, increasing resistance to oxidative degradation .
- Enhances hydrophobicity : Improves solubility in organic solvents (e.g., DMSO), critical for in vitro biological assays .
Basic: What are the critical considerations for optimizing reaction conditions when scaling up the synthesis of this compound?
Answer:
Key factors include:
- Solvent choice : Use DMF or THF for homogeneous reaction mixtures, minimizing side products .
- Stoichiometric ratios : Maintain a 1:1.2 molar ratio of alkyne to azide to ensure complete triazole formation .
- Workup efficiency : Replace column chromatography with precipitation (e.g., acid-base extraction) for cost-effective scaling .
Advanced: What computational methods are used to predict the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular dynamics simulations : Simulate solvation effects to optimize solvent systems for catalytic reactions .
- Docking studies : Predict binding modes with biological targets (e.g., kinases) to guide functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
